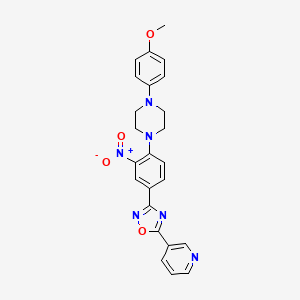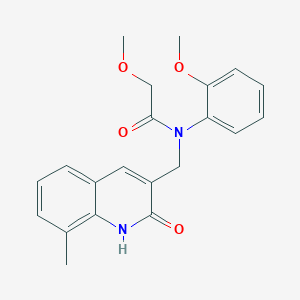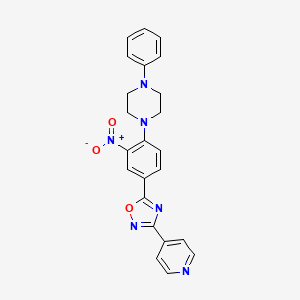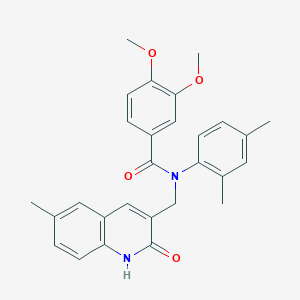![molecular formula C12H9NOS B7690657 2-(5-Methylfuran-2-yl)benzo[d]thiazole CAS No. 3027-83-6](/img/structure/B7690657.png)
2-(5-Methylfuran-2-yl)benzo[d]thiazole
Übersicht
Beschreibung
2-(5-Methylfuran-2-yl)benzo[d]thiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the family of benzothiazole derivatives, which have been found to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Cytotoxicity Properties : Some derivatives have shown promising antimicrobial activity against various bacterial strains and moderate to good effects against fungal pathogens. Additionally, certain compounds exhibit significant cytotoxicity against cancer cell lines like cervical cancer (HeLa) at microliter concentrations (Shankar et al., 2017).
Drug Discovery Building Blocks : The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has been described, offering new building blocks for drug discovery. These compounds can be substituted at various positions, providing a range of possibilities for chemical space exploration (Durcik et al., 2020).
Antifungal and Antibacterial Activity : Studies on 2-amino and 2-mercapto derivatives have shown marginal activity against pathogens like Aspergillus fumigatus, Aspergillus niger, Staphylococcus aureus, and Escherichia coli (Ahluwalia et al., 1986).
Synthesis and Characterization for Biological Activity : Research on certain derivatives, such as 1-((benzo[d]thiazol-2-yl)methyl) pyrazol-5-imine, revealed that compounds with chlorine substituents are more toxic to bacteria. Those with methoxy groups showed increased toxicity (Uma et al., 2017).
Antimicrobial and Anti-proliferative Activities : Thiazole derivatives linked to the benzo[1,3]dioxole moiety have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. Some compounds have shown interesting biological properties (Mansour et al., 2020).
Ultrasound Synthesis and Antibacterial Evaluation : The synthesis of 1,4-Disubstituted 1,2,3-Triazoles tethering bioactive benzothiazole nucleus using ultrasound irradiation has shown significant reductions in reaction times and high yields. These compounds displayed promising antimicrobial activities (Rezki, 2016).
Analgesic and Antimicrobial Activities : The interaction of 5-arylfuran-2,3-diones with benzo[d]thiazole-2-amines resulted in compounds with analgesic and antimicrobial activities, some performing comparably or better than reference drugs (Pulina et al., 2018).
Eigenschaften
IUPAC Name |
2-(5-methylfuran-2-yl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NOS/c1-8-6-7-10(14-8)12-13-9-4-2-3-5-11(9)15-12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAQSCFVJTXXJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzoate](/img/structure/B7690587.png)



![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7690625.png)
![N-(3-Chloro-4-methoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B7690635.png)






